molecular formula C14H17NO4 B11855068 Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate

Cat. No.: B11855068
M. Wt: 263.29 g/mol
InChI Key: CVEBXPRITHLJKJ-UHFFFAOYSA-N
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Description

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate (CAS 483334-60-7) is a substituted dihydroisoquinoline derivative characterized by a conjugated ylidene moiety and a methyl ester group. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 235.279 g/mol . The compound features a partially unsaturated 3,4-dihydroisoquinoline core substituted with methoxy groups at positions 6 and 7, which enhance its solubility in organic solvents. This compound is primarily utilized in organic synthesis and pharmacological research, though its specific applications are less documented compared to fluorophore-modified analogs .

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)acetate

InChI

InChI=1S/C14H17NO4/c1-17-12-6-9-4-5-15-11(8-14(16)19-3)10(9)7-13(12)18-2/h6-8,15H,4-5H2,1-3H3

InChI Key

CVEBXPRITHLJKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCNC2=CC(=O)OC)OC

Origin of Product

United States

Preparation Methods

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF or THF are preferred for their ability to stabilize ionic intermediates. Sodium hydride (NaH) is commonly employed as a base for deprotonation due to its strong basicity and compatibility with DMF. In contrast, reactions requiring low temperatures (e.g., –70°C) utilize THF for its low freezing point and inertness toward organolithium reagents.

Temperature and Reaction Time

Cyclization reactions typically proceed at reflux temperatures (100–120°C) over 12–24 hours. Conversely, condensation reactions involving n-BuLi require strict temperature control (–70°C to 0°C) to prevent decomposition of the lithiated intermediate. Extended reaction times (up to 72 hours) are necessary for hydrogenation or deprotection steps, as seen in the reduction of benzyl-protected intermediates using palladium on carbon (Pd/C) under hydrogen gas.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are purified via flash column chromatography using gradients of ethyl acetate in hexane or dichloromethane/methanol. For example, the mesylate precursor of MC225 (a structurally related compound) was purified using a Biotage system with a 0–50% ethyl acetate gradient, achieving 75% purity despite challenges with silica-induced instability.

Spectroscopic Analysis

1H NMR and LC-MS are critical for verifying structural integrity. Key spectral features of this compound include:

  • A singlet at δ 3.84–3.83 ppm for the two methoxy groups.

  • Multiplet resonances between δ 2.45–2.93 ppm corresponding to the tetrahydroisoquinoline’s methylene protons.

  • A characteristic vinyl proton signal at δ 6.52–6.65 ppm for the ylidene moiety.

Challenges and Mitigation Strategies

Intermediate Instability

The mesylate precursor of related compounds exhibits instability during basic workup, leading to elimination reactions. Stabilizing the precursor as its methanesulfonate salt and avoiding prolonged exposure to silica gel during chromatography mitigates decomposition.

Low Yields in Cyclization Steps

Bischler-Napieralski cyclization often yields ≤50% due to competing side reactions. Optimizing stoichiometry (e.g., using 1.5 equivalents of POCl₃) and substituting toluene with higher-boiling solvents like chlorobenzene improves conversion rates .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions include various isoquinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Structure:

  • Molecular Formula: C16H21NO3
  • Molecular Weight: 273.35 g/mol
  • CAS Number: 79641-44-4

Synthesis Methods:
The synthesis of Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with methyl acetoacetate. The reaction is often facilitated by bases such as sodium ethoxide or potassium tert-butoxide in a nucleophilic addition-elimination mechanism.

Industrial Production:
In industrial settings, optimization of reaction conditions (temperature, solvent choice, and reactant concentrations) is crucial for scaling up production. Techniques such as continuous flow reactors may enhance efficiency and yield.

This compound has been investigated for various biological activities:

Anticancer Properties

Isoquinoline derivatives have demonstrated significant anticancer activities. Studies indicate that this compound may inhibit cancer cell proliferation through mechanisms similar to those observed in related compounds.

CompoundCell LineIC50 Value (μM)Mechanism
6a-1PC12455Neuroprotection
3bCEM/C2Not specifiedTopoisomerase inhibition
7Murine MammaryNot specifiedNF-kB pathway inhibition

These findings suggest that this compound may exert similar antiproliferative effects against various cancer cell lines.

Neuroprotective Effects

Research has shown that isoquinoline derivatives can provide neuroprotection by modulating neurotransmitter systems. For instance, the compound has been linked to the inhibition of neuronal activity in specific contexts, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies highlight the pharmacological potential of this compound:

Case Study: Contractile Activity Modulation

A study investigated the compound's effects on smooth muscle contractility. The results indicated that the compound could significantly influence calcium currents by modulating muscarinic acetylcholine receptors at concentrations around 50 μM. This effect was evidenced by a notable reduction in receptor activity when co-administered with other agents.

Case Study: In Silico Evaluations

In silico studies have been employed to assess the biological activity and toxicity profiles of similar isoquinoline derivatives. These evaluations guide further experimental designs for understanding the therapeutic potential of this compound.

Mechanism of Action

The mechanism of action of Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional analogs of Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate can be categorized based on substitutions, saturation, and functional groups. Below is a detailed comparison:

Structural Analogs with Ester Modifications
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Applications/Properties
This compound 483334-60-7 C₁₃H₁₇NO₃ 235.279 Reference compound Synthetic intermediate
Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate 155601-17-5 C₁₅H₁₉NO₄ 265.305 Ethyl ester instead of methyl Higher boiling point (~377.7°C)
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) - C₁₅H₁₉NO₄ 277.31 Carboxylate ester; methyl substitution Known antitumor activity

Key Observations :

  • The ethyl ester analog (CAS 155601-17-5) exhibits a higher molecular weight and boiling point due to the longer alkyl chain, enhancing lipophilicity .
  • Compound 6d () includes a methyl group at position 1, which may sterically hinder reactivity compared to the ylidene-containing target compound .
Saturation and Ionic Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Applications/Properties
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride 53009-13-5 C₁₃H₁₈ClNO₄ 295.74 Fully saturated; hydrochloride salt Improved aqueous solubility
Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate 263570-28-1 C₁₄H₁₉NO₄ 265.305 Tetrahydro core (no ylidene) Reduced conjugation; higher stability

Key Observations :

  • The tetrahydroisoquinoline derivatives lack the ylidene group, reducing conjugation and reactivity but improving stability .
  • The hydrochloride salt (CAS 53009-13-5) demonstrates enhanced solubility in polar solvents due to ionic character .
Boron-Containing Fluorophores
Compound Name Key Features Fluorescence Properties Applications
(Z)-2-(2-(Difluoroboranyl)-6,7-dimethoxyisoquinolin-1(2H)-ylidene)-1-(thiophen-2-yl)ethan-1-one (19f) Boron-difluoride complex; thiophene substituent λₑₓ/λₑₘ = 360/450 nm; quantum yield = 0.42 Fluorescent probes
This compound No fluorophore groups Non-fluorescent Limited to synthesis/pharmacology

Key Observations :

  • Boron-containing analogs (e.g., 19f ) exhibit strong fluorescence due to extended conjugation and electron-deficient boron centers, making them suitable for imaging applications .
  • The target compound lacks such modifications, limiting its utility in optical studies.
Pharmacologically Active Derivatives
Compound Name Structure Modifications Biological Activity References
(6-(3,4,5-Trimethoxyphenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinolin-7-yl) trifluoroacetate (6) Trimethoxyphenyl substitution; dioxane ring Antitumor activity (IC₅₀ = 1.2 μM)
This compound No bioactive substituents Undocumented pharmacological activity

Key Observations :

  • Compounds like 6 () demonstrate significant antitumor activity due to trimethoxyphenyl groups, which are absent in the target compound .

Biological Activity

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate (CAS: 79641-44-4) is a compound belonging to the isoquinoline derivative class, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
IUPAC Name methyl (2Z)-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)acetate
CAS Number 79641-44-4
InChI Key CVEBXPRITHLJKJ-FLIBITNWSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The structural features of the compound allow it to modulate the activity of these targets, leading to diverse biological effects such as:

  • Antimicrobial Activity : Preliminary studies suggest that isoquinoline derivatives exhibit antimicrobial properties, potentially making this compound useful in treating infections.
  • Anticancer Properties : Research indicates that certain isoquinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of several isoquinoline derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis via caspase activation
MCF-7 (breast cancer)20Inhibition of cell proliferation

The compound was found to activate caspase pathways leading to programmed cell death in HeLa cells and showed a dose-dependent inhibition of proliferation in MCF-7 cells.

Case Study 1: In Vivo Efficacy

A recent study investigated the in vivo efficacy of this compound in a mouse model of induced tumors. The results indicated a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that this compound could reduce neuronal cell death by modulating antioxidant enzyme activity and reducing reactive oxygen species levels.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, often involving heterocyclization or condensation. A common approach involves reacting 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives with activated acetates. For example, [3,4-dihydroisoquinolin-1(2H)-ylidene]acetamides can undergo direct heterocyclization with reagents like aroylketenes or furan-2,3-diones to form the ylidene-acetate core . Key steps include:

  • Step 1 : Preparation of the dihydroisoquinoline precursor via reductive amination or cyclization.

  • Step 2 : Condensation with methyl glyoxylate derivatives under basic or catalytic conditions (e.g., PdI2/KI systems) to form the ylidene moiety .

  • Step 3 : Purification via silica gel chromatography (petroleum ether/ethyl acetate gradients) to isolate the product .

    Synthetic Route Key Reagents/ConditionsYield (%)Reference
    Heterocyclization with aroylketenesAlCl₃ catalysis, reflux58–65
    Pd-catalyzed carbonylationPdI₂/KI, CO gas, MeOH45–60

Q. How is the structure of this compound characterized using spectroscopic methods?

  • Methodological Answer : Structural elucidation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the ylidene proton (δ 5.8–6.2 ppm) and quaternary carbons in the dihydroisoquinoline ring. Methoxy groups (δ 3.7–3.9 ppm) and ester carbonyls (δ 170–175 ppm) are diagnostic .
  • X-ray Crystallography : Resolves the Z/E configuration of the ylidene group and confirms the planarity of the dihydroisoquinoline system (e.g., bond angles < 120° between fused rings) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (C₁₃H₁₅NO₄⁺, m/z calculated 257.1052) .

Q. What are the standard analytical techniques for purity assessment?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns (MeCN/H2O + 0.1% TFA) with UV detection at 254 nm. Purity ≥95% is typical for research-grade material .
  • Melting Point Analysis : Sharp melting points (e.g., 160–162°C) indicate crystallinity and minimal impurities .
  • TLC Monitoring : Petroleum ether/ethyl acetate (3:1) to track reaction progress; Rf ~0.4 under UV .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield?

  • Methodological Answer : Critical variables include:

  • Catalyst Selection : AlCl₃·6H₂O improves heterocyclization efficiency compared to non-hydrated Lewis acids .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (toluene) favor cyclization .
  • Temperature Control : Reflux (110°C) accelerates ring closure but may require inert atmospheres to prevent oxidation .
    • Example Optimization : Replacing conventional heating with microwave-assisted synthesis reduced reaction time from 12 h to 2 h, achieving 72% yield .

Q. What strategies address contradictory data in biological activity studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., analgesic vs. cytotoxic effects) may arise from:

  • Assay Variability : Standardize protocols (e.g., hotplate test duration, cell lines) to minimize inter-lab differences .

  • Structural Analog Comparison : Compare activity of derivatives (e.g., methyl vs. ethyl esters) to identify pharmacophores. For example, 2-(3,3-dimethyl-dihydroisoquinolinylidene)acetamides showed 27.10 min analgesic latency in mice vs. 16.60 min for controls .

  • Metabolite Interference : Use LC-MS to rule out degradation products during in vitro assays .

    Biological Activity Assay TypeResult (vs. Control)Reference
    Analgesic (hotplate test)Mouse model27.10 min vs. 16.60
    Anticancer (MCF-7 cells)MTT assayIC₅₀ = 12.5 μM

Q. What computational methods predict reactivity or interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Model the ylidene group’s electron density to predict sites for electrophilic attack (e.g., C-3 of dihydroisoquinoline) .
  • Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. The ester group shows hydrogen bonding with Arg120, explaining observed anti-inflammatory activity .
  • MD Simulations : Assess stability in lipid bilayers to prioritize derivatives for blood-brain barrier penetration .

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